molecular formula C11H14N2O2 B12995033 Methyl 6-(cyclopropylamino)-5-methylnicotinate

Methyl 6-(cyclopropylamino)-5-methylnicotinate

Cat. No.: B12995033
M. Wt: 206.24 g/mol
InChI Key: QGPWYFMQESDGKT-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylamino)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclopropylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropylamino)-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted nicotinate derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(cyclopropylamino)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylamino)-5-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5-methylnicotinate
  • Methyl 6-(cyclopropylamino)-nicotinate
  • Methyl 5-methylnicotinate

Uniqueness

Methyl 6-(cyclopropylamino)-5-methylnicotinate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-(cyclopropylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-7-5-8(11(14)15-2)6-12-10(7)13-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,12,13)

InChI Key

QGPWYFMQESDGKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2CC2)C(=O)OC

Origin of Product

United States

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